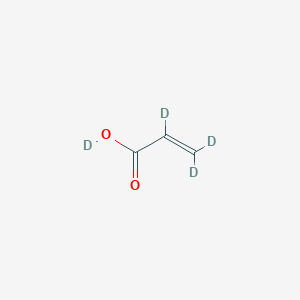

Acrylic acid-d4

Vue d'ensemble

Description

Acrylic acid-d4, also known as 2-Propenoic-2,3,3-d3 acid, is a deuterated form of acrylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid with a pungent odor and is widely used in various industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acrylic acid-d4 can be synthesized through the deuteration of acrylic acid. The process involves the exchange of hydrogen atoms in acrylic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the efficient exchange of hydrogen with deuterium .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic deuteration of acrylic acid. The process involves the use of deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to achieve high yields of this compound. The product is then purified through distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Acrylic acid-d4 undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form poly(this compound), which is used in the production of superabsorbent polymers.

Esterification: It reacts with alcohols to form deuterated esters, which are used in various chemical applications.

Addition Reactions: this compound can undergo Michael addition reactions with nucleophiles, forming deuterated adducts.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, typically using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.

Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid, usually under reflux conditions.

Addition Reactions: Conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Poly(this compound): Used in superabsorbent materials.

Deuterated Esters: Utilized in various chemical syntheses.

Michael Adducts: Employed in organic synthesis and material science.

Applications De Recherche Scientifique

Analytical Chemistry

Stable Isotope Internal Standard

One of the primary applications of acrylic acid-d4 is its role as a stable isotope internal standard in quantitative analysis. In pharmacokinetics and clinical studies, researchers often face challenges in accurately quantifying drugs and metabolites in biological samples. By incorporating this compound into these analyses, scientists can calibrate their instruments more reliably. The deuterium-labeled compound behaves similarly to its non-deuterated counterpart but can be differentiated using advanced analytical techniques such as mass spectrometry .

Benefits in Drug Analysis

The use of this compound allows for precise quantification of compounds within complex matrices like blood or urine. This is particularly crucial in drug development and metabolism studies, where accurate measurement of metabolite concentrations is necessary for understanding drug efficacy and safety. The stability of this compound ensures that it does not degrade during storage, which enhances the reliability of experimental results .

Polymer Chemistry

Hydrogel Synthesis

This compound is also utilized in polymer chemistry, especially in the synthesis of hydrogels. Research has shown that copolymers made from acrylic acid and other monomers exhibit significant swelling properties influenced by pH and temperature. These hydrogels can be tailored for specific applications, such as drug delivery systems or wound dressings, where controlled release and biocompatibility are essential .

Copolymers with Functional Monomers

Copolymers formed from this compound with functional monomers like N,N-dimethylacrylamide have been studied for their thermal properties and swelling behavior. These materials can absorb large amounts of water, making them suitable for various biomedical applications . The synthesis typically involves free radical polymerization, resulting in high yields and desirable physical properties .

Case Studies

Pharmacokinetics Studies

In pharmacokinetic studies involving drugs like anti-cancer agents or antibiotics, this compound has been employed to track the metabolism of these compounds in vivo. By using this stable isotope as an internal standard, researchers have successfully quantified drug concentrations over time, providing insights into the pharmacodynamics and potential side effects associated with these treatments .

Environmental Monitoring

This compound has also found applications in environmental science, particularly in monitoring pollutants. Its use as a tracer allows scientists to study the degradation pathways of contaminants in various ecosystems. This application underscores the versatility of this compound beyond traditional laboratory settings .

Mécanisme D'action

The mechanism of action of acrylic acid-d4 involves its ability to participate in various chemical reactions due to the presence of the carboxylic acid group and the double bond in its structure. The deuterium atoms in this compound can influence the reaction kinetics and pathways, leading to the formation of deuterated products. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparaison Avec Des Composés Similaires

Acrylic Acid: The non-deuterated form of acrylic acid, widely used in the production of polymers, coatings, and adhesives.

Methacrylic Acid: Similar in structure but with a methyl group, used in the production of polymethyl methacrylate (PMMA).

Uniqueness of Acrylic Acid-d4: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research and industrial applications. The deuterium atoms can alter the physical and chemical properties of the compound, making it valuable for studies involving isotopic labeling and tracing. Additionally, deuterated compounds like this compound are essential in NMR spectroscopy due to their ability to reduce background signals and enhance the resolution of spectra .

Activité Biologique

Acrylic acid-d4 (chemical formula: C₃H₄O₂D₄) is a deuterated variant of acrylic acid, where hydrogen atoms are replaced by deuterium. This modification can significantly influence its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in research and industry.

Target of Action:

this compound participates in various biochemical reactions due to its double bond and carboxyl group, similar to its non-deuterated counterpart. The presence of deuterium alters the kinetic isotope effect, potentially influencing reaction rates and pathways.

Mode of Action:

The compound can interact with enzymes and proteins, affecting their activity. For example, it has been shown to inhibit polymerization processes by interacting with specific inhibitors such as monomethyl ether hydroquinone.

Biochemical Pathways:

this compound can be biodegraded by certain microorganisms, contributing to metabolic pathways that involve the production and utilization of acrylic acid. In microbial systems like Escherichia coli, it is produced through pathways involving glycerol and malonyl-CoA.

This compound exhibits several biochemical properties that make it valuable for research:

-

Cellular Effects:

It influences cellular processes such as signaling pathways and gene expression. Studies indicate that it affects the swelling and drug release behavior of hydrogels used in drug delivery systems. -

Molecular Mechanism:

The compound can bind to enzymes leading to inhibition or activation. For instance, its interaction with polymerization inhibitors demonstrates its role in modulating biochemical reactions. -

Temporal Effects:

The stability and degradation properties of this compound can change over time under varying environmental conditions. This aspect is crucial for understanding its long-term effects in biological systems.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Dosage: Minimal toxic effects are observed.

- High Dosage: Adverse effects such as oxidative stress and alterations in antioxidant status may occur.

Applications in Research

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Precursor for synthesizing deuterated polymers and compounds |

| Biology | Metabolic studies tracing biochemical pathways involving acrylic acid |

| Medicine | Development of deuterated drugs with improved pharmacokinetic properties |

| Industry | Production of deuterated materials for NMR spectroscopy and analytical techniques |

Case Studies

-

Polymerization Studies:

This compound has been utilized to study the inhibition of polymerization reactions, providing insights into the mechanisms by which polymerization can be controlled in industrial applications. -

Drug Delivery Systems:

Research has shown that hydrogels incorporating this compound exhibit modified drug release profiles, enhancing their effectiveness in targeted drug delivery applications. -

Metabolic Pathway Tracing:

In metabolic studies, this compound serves as a tracer molecule, allowing researchers to elucidate complex biochemical pathways involving acrylic acid metabolism in microbial systems .

Propriétés

IUPAC Name |

deuterio 2,3,3-trideuterioprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-JMLDNBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514652 | |

| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-82-1 | |

| Record name | 2-Propenoic-2,3,3-d3 acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285138-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What significant structural transformation does acrylic acid-d4 undergo under high pressure?

A1: this compound, a deuterated form of acrylic acid, exhibits a reconstructive phase transition at a pressure of approximately 0.8 GPa []. This signifies a major rearrangement of its molecular structure, leading to the formation of a distinct high-pressure phase. Interestingly, the molecule remains in a molecular state up to at least 7.2 GPa before undergoing polymerization upon decompression to ambient pressure [].

Q2: How does the polymerization of this compound under high pressure differ from traditional polymerization methods?

A2: The high-pressure polymerization of this compound results in a polymer with a distinct molecular structure compared to polymers synthesized through conventional methods []. This highlights the unique influence of pressure on the reaction pathway and product formation. Further characterization of this unique polymer using techniques like Raman spectroscopy, FT-IR spectroscopy, and differential scanning calorimetry can provide valuable insights into its specific properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.